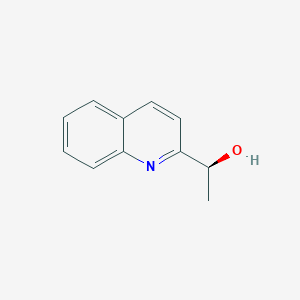

(1S)-1-quinolin-2-ylethanol

Beschreibung

Eigenschaften

IUPAC Name |

(1S)-1-quinolin-2-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8(13)10-7-6-9-4-2-3-5-11(9)12-10/h2-8,13H,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHYEFDUPUBGBR-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC2=CC=CC=C2C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299232 | |

| Record name | (αS)-α-Methyl-2-quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946828-42-8 | |

| Record name | (αS)-α-Methyl-2-quinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946828-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Methyl-2-quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-quinolin-2-ylethanol typically involves the reduction of quinoline derivatives. One common method is the asymmetric reduction of 2-quinolinecarboxaldehyde using chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a chiral phosphine ligand complex.

Industrial Production Methods: Industrial production of (1S)-1-quinolin-2-ylethanol may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Types of Reactions:

Oxidation: (1S)-1-quinolin-2-ylethanol can undergo oxidation reactions to form quinoline-2-carboxylic acid.

Reduction: The compound can be reduced further to form quinoline-2-ylmethanol.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products:

Oxidation: Quinoline-2-carboxylic acid.

Reduction: Quinoline-2-ylmethanol.

Substitution: Quinoline-2-yl halides.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Chemistry

- (1S)-1-quinolin-2-ylethanol serves as a crucial intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its reactivity allows for the formation of various derivatives, which can be further manipulated to create more complex structures .

Synthesis of Quinoline Derivatives

- The compound is often utilized in the synthesis of quinoline derivatives, which have broad applications in medicinal chemistry. For instance, quinoline-based compounds are known for their antimicrobial and anticancer properties .

Biological Applications

Antimicrobial Properties

- Research indicates that quinoline derivatives exhibit significant antimicrobial activity. Studies have shown that (1S)-1-quinolin-2-ylethanol and its analogs can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Activity

- The compound has demonstrated cytotoxic effects against several cancer cell lines. Its mechanism involves the inhibition of specific kinases, which are crucial for cancer cell proliferation. This property positions it as a promising candidate for anticancer drug development .

Medicinal Chemistry

Drug Development

- Ongoing research focuses on the therapeutic potential of (1S)-1-quinolin-2-ylethanol in targeting specific enzymes and receptors involved in disease processes. The compound's ability to interact with molecular targets makes it valuable in designing drugs aimed at conditions such as cancer and other diseases .

Structure-Activity Relationship (SAR) Studies

- SAR studies involving (1S)-1-quinolin-2-ylethanol have provided insights into how modifications to its structure can enhance biological activity. These studies are essential for optimizing the efficacy and selectivity of potential drug candidates derived from this compound .

Industrial Applications

Dyes and Pigments

- Beyond its pharmaceutical applications, (1S)-1-quinolin-2-ylethanol is also used in the production of dyes and pigments. Its chemical properties allow it to serve as a precursor for various industrial chemicals, expanding its utility beyond the laboratory .

Case Studies and Research Findings

| Study/Reference | Focus Area | Findings |

|---|---|---|

| PMC11721932 | Synthesis Methods | Discusses methods for synthesizing quinoline derivatives, highlighting their biological activities. |

| PMC2818879 | Drug Development | Explores structure-activity relationships for quinoline-based compounds with neuroprotective effects. |

| MDPI 29/15/3505 | Industrial Synthesis | Details a novel synthesis strategy for 2-alkoxyquinolines from readily available starting materials. |

Wirkmechanismus

The mechanism of action of (1S)-1-quinolin-2-ylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol moiety can form hydrogen bonds, while the quinoline ring can participate in π-π interactions, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Research Implications and Challenges

- Stereochemical Impact: The (1S) configuration in (1S)-1-quinolin-2-ylethanol may enhance enantioselectivity in catalytic reactions or receptor binding, as seen in (S)-(-)-1-phenylethanol .

- Data Gaps: Direct experimental data (e.g., melting point, solubility) for (1S)-1-quinolin-2-ylethanol are lacking; future studies should prioritize these measurements.

- Substituent Effects: Positional isomers (e.g., quinolin-2-yl vs. 7-yl) exhibit distinct electronic profiles, influencing their pharmacokinetic and pharmacodynamic behaviors .

Biologische Aktivität

(1S)-1-quinolin-2-ylethanol is a compound derived from the quinoline structure, which has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of (1S)-1-quinolin-2-ylethanol, supported by data tables and recent findings from various studies.

1. Overview of Quinoline Derivatives

Quinoline and its derivatives are known for their broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The structural diversity of quinoline derivatives allows for significant variations in their biological activity, making them valuable in medicinal chemistry.

2. Synthesis of (1S)-1-quinolin-2-ylethanol

The synthesis of (1S)-1-quinolin-2-ylethanol typically involves the modification of quinoline precursors through various synthetic pathways. Recent advancements have focused on palladium-catalyzed reactions that yield high purity and yield of quinoline derivatives, including (1S)-1-quinolin-2-ylethanol.

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of (1S)-1-quinolin-2-ylethanol. In vitro assays against breast cancer cell lines such as MCF-7 revealed significant antiproliferative effects. The compound demonstrated an IC50 value comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.51 | Induction of apoptosis through PARP cleavage |

| SKBR3 | 15.00 | Cell cycle arrest in G2-M phase |

| MDA-MB-231 | 18.00 | Inhibition of cell proliferation |

These results indicate that (1S)-1-quinolin-2-ylethanol may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and apoptosis signaling pathways.

3.2 Antibacterial and Antifungal Activities

In addition to its anticancer properties, (1S)-1-quinolin-2-ylethanol has shown promising antibacterial and antifungal activities. Studies have reported that quinoline derivatives exhibit efficacy against various bacterial strains and fungi, suggesting a potential role in treating infections.

4. Case Studies

Several case studies have examined the biological effects of quinoline derivatives:

Case Study 1: Breast Cancer Treatment

A study investigated the effects of (1S)-1-quinolin-2-ylethanol on MCF-7 cells, demonstrating that treatment led to increased levels of cleaved PARP, indicating the induction of apoptosis. The compound also caused significant cell cycle arrest at the G2-M phase.

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of (1S)-1-quinolin-2-ylethanol against Staphylococcus aureus and Candida albicans, showing effective inhibition at low concentrations.

5. Conclusion

(1S)-1-quinolin-2-ylethanol represents a promising candidate for further pharmacological exploration due to its diverse biological activities, particularly in cancer therapy and antimicrobial applications. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. What are the established synthetic pathways for (1S)-1-quinolin-2-ylethanol?

- Methodological Answer : A common approach involves asymmetric reduction of quinoline-2-carbaldehyde derivatives. For example:

Start with quinoline-2-carbaldehyde as the precursor.

Perform a Grignard addition (e.g., methylmagnesium bromide) to form the secondary alcohol intermediate.

Use chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic reduction (e.g., alcohol dehydrogenases) to achieve the (1S)-configuration.

This method is analogous to the synthesis of 1-phenylethanol via nucleophilic addition to alkenes or alkyl halides . For enantiomeric purity, chiral resolution using tartaric acid or chiral chromatography can be employed .

Q. How can enantiomeric purity be determined for (1S)-1-quinolin-2-ylethanol?

- Methodological Answer :

- Polarimetry : Measure the specific rotation (e.g., α = -40° for analogous chiral amines) and compare with literature values .

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) to separate enantiomers.

- NMR with Chiral Shift Reagents : Employ europium-based reagents to induce distinct chemical shifts for enantiomers.

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR : Analyze - and -NMR to confirm the quinoline backbone and ethanol moiety. Key signals include aromatic protons (δ 7.5–9.0 ppm) and the chiral carbon (δ 4.0–5.0 ppm).

- IR Spectroscopy : Identify the hydroxyl (-OH) stretch (~3200–3600 cm) and aromatic C=C bonds (~1600 cm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS (e.g., [M+H] peak for CHNO).

Advanced Research Questions

Q. What computational methods are suitable for predicting electronic properties and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites. Use functionals like B3LYP/6-31G(d) for accuracy .

- Molecular Dynamics (MD) : Simulate solvation effects or binding interactions with biological targets (e.g., enzymes).

Q. How does stereochemistry influence biological activity in quinoline derivatives?

- Methodological Answer :

- Conduct comparative assays with (1S)- and (1R)-enantiomers. For example:

Test acetylcholinesterase inhibition (relevant in Alzheimer’s research) using Ellman’s assay .

Evaluate antimicrobial activity via broth microdilution (MIC values).

- Stereochemistry often affects binding affinity due to spatial compatibility with chiral enzyme pockets.

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, melting points)?

- Methodological Answer :

- Reproducibility Checks : Validate experimental conditions (e.g., solvent purity, heating rates for melting points).

- Meta-Analysis : Cross-reference data from peer-reviewed journals and databases like NIST WebBook .

- Advanced Characterization : Use differential scanning calorimetry (DSC) for precise melting point determination.

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.